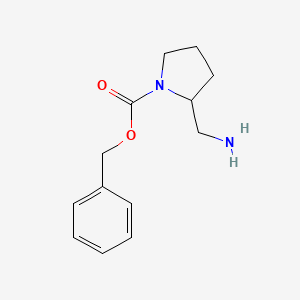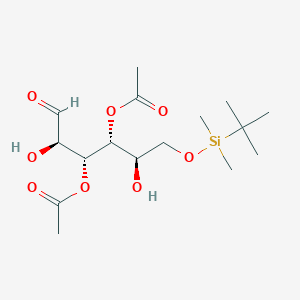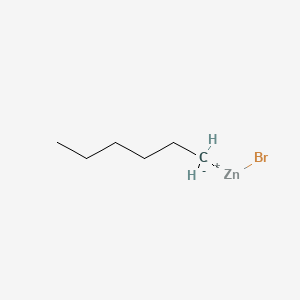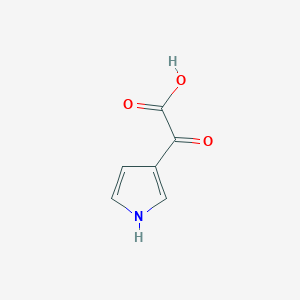
N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester: is a chemical compound identified by the CAS number 671203-92-2. It is a derivative of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. This compound is often used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Perindopril .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester involves multiple steps, including the protection and deprotection of functional groups. The tert-butoxycarbonyl (Boc) group is commonly used for the protection of amines during the synthesis. The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and controlled reaction conditions is crucial for the successful industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protective groups or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can result in the removal of protective groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester is used as a building block for the synthesis of more complex molecules. It is also utilized in the development and validation of analytical methods .
Biology: In biological research, this compound is used to study the effects of ACE inhibitors on various biological pathways. It helps in understanding the mechanism of action of Perindopril and its derivatives .
Medicine: In medicine, this compound is used in the formulation of drugs for the treatment of hypertension and heart failure. It is also used in the development of new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the quality control and validation processes for the production of Perindopril. It ensures the consistency and efficacy of the final product .
Mécanisme D'action
The mechanism of action of N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester involves its role as a precursor to Perindopril. Perindopril inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Perindopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure .
Comparaison Avec Des Composés Similaires
Perindopril: The parent compound, used as an ACE inhibitor for treating hypertension and heart failure.
N-Boc-N-Desethyl-2-methylbutanoate: A related compound used in similar applications.
Perindopril Benzyl Ester: Another derivative of Perindopril with similar properties.
Uniqueness: N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester is unique due to its specific structure, which allows it to be used in various analytical and industrial applications. Its role as a precursor to Perindopril makes it valuable in the pharmaceutical industry for the development and production of ACE inhibitors .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester involves the protection of the carboxylic acid group of Perindopril, followed by the deprotection of the ethyl ester group and subsequent coupling with N-Boc-N-Desethyl-2-methylbutanoic acid and benzyl alcohol.", "Starting Materials": [ "Perindopril", "N-Boc-N-Desethyl-2-methylbutanoic acid", "Benzyl alcohol", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol", "Ethyl acetate", "Diethyl ether" ], "Reaction": [ "Protection of the carboxylic acid group of Perindopril with Boc anhydride and DIPEA in methanol", "Deprotection of the ethyl ester group of Perindopril with HCl in methanol", "Coupling of the resulting acid with N-Boc-N-Desethyl-2-methylbutanoic acid, DCC, and DIPEA in ethyl acetate", "Deprotection of the Boc group with HCl in methanol", "Coupling of the resulting acid with benzyl alcohol, DCC, and DIPEA in ethyl acetate", "Purification of the crude product by column chromatography using a mixture of ethyl acetate and diethyl ether as the eluent" ] } | |
Numéro CAS |
671203-92-2 |
Formule moléculaire |
C₂₄H₃₄N₂O₅ |
Poids moléculaire |
430.54 |
Synonymes |
(2S,3aS,7aS)-Benzyl 1-((S)-2-((tert-Butoxycarbonyl)amino)propanoyl)octahydro-1H-indole-2-carboxylate; (2S,3aS,7aS)-1-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid Phenylmethyl Ester _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)
![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)

![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)

